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Introduction
Synovial sarcoma is a rare and aggressive soft tissue sarcoma characterized by a specific

chromosomal translocation, t(X;18)(p11.2;q11.2), which results in the formation of an SS18-

SSX fusion oncoprotein. This fusion protein is a key driver of oncogenesis in synovial sarcoma.

While standard chemotherapy regimens offer some benefit, the prognosis for patients with

advanced or metastatic disease remains poor, highlighting the urgent need for novel

therapeutic strategies. One such strategy involves targeting the Frizzled homolog 10 (FZD10)

receptor, a cell-surface protein that is highly expressed in synovial sarcoma but largely absent

in normal adult tissues. Barzuxetan is a key component of a radioimmunoconjugate designed

to exploit this therapeutic window.

This technical guide provides an in-depth overview of the application of Barzuxetan, as part of

the antibody-drug conjugate Tabituximab Barzuxetan (also known as OTSA-101-DTPA), in

preclinical and clinical studies of synovial sarcoma.

The Target: FZD10 in Synovial Sarcoma
FZD10 is a member of the Frizzled family of G-protein coupled receptors, which are

components of the Wnt signaling pathway. In synovial sarcoma, FZD10 is significantly

overexpressed, making it an attractive target for cancer therapy. The Wnt signaling pathway is

crucial for embryonic development and its dysregulation is implicated in various cancers. In the
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context of synovial sarcoma, FZD10's role in promoting cancer cell survival and proliferation is

a key area of investigation.

Mechanism of Action: Tabituximab Barzuxetan
Tabituximab Barzuxetan is a radioimmunoconjugate that consists of three main components:

Tabituximab (OTSA-101): A humanized monoclonal antibody that specifically targets the

extracellular domain of the FZD10 receptor.

Barzuxetan: A chelating agent (p-SCN-Bn-CHX-A"-DTPA) that firmly binds to a radioisotope.

Radioisotope (e.g., Yttrium-90 or Actinium-225): A radioactive payload that delivers cytotoxic

radiation directly to the tumor cells.

The mechanism of action involves the antibody, Tabituximab, binding to the FZD10 receptor on

the surface of synovial sarcoma cells. Following this binding, the attached radioisotope emits

radiation, leading to DNA damage and subsequent cell death of the cancerous cells. This

targeted delivery of radiation aims to maximize anti-tumor efficacy while minimizing damage to

healthy tissues where FZD10 expression is low.[1][2][3]

Preclinical Studies
A series of preclinical studies have evaluated the potential of targeting FZD10 with a

radiolabeled antibody in synovial sarcoma models. These studies have provided the

foundational evidence for its clinical development.

In Vitro Studies
Initial in vitro experiments focused on characterizing the binding affinity of the anti-FZD10

antibody and its ability to induce cell death.

Quantitative Data from In Vitro Preclinical Studies
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Parameter Value Cell Line Reference

Binding Affinity (Kd) of

Tabituximab (OTSA-

101)

1.6 nmol/L SYO-1 [4][5]

Binding Affinity (Kd) of

DOTA-conjugated

OTSA-101

1.7 nmol/L SYO-1

Experimental Protocols: In Vitro Binding Affinity Assay

A competitive inhibition assay was utilized to determine the binding affinity of the antibody to

FZD10-expressing synovial sarcoma cells.

Cell Culture: The human synovial sarcoma cell line SYO-1, which has high FZD10

expression, was cultured in appropriate media.

Radiolabeling: The anti-FZD10 antibody (OTSA-101) was labeled with Indium-111 (¹¹¹In) for

detection.

Competition: A constant amount of ¹¹¹In-labeled OTSA-101 was incubated with SYO-1 cells

in the presence of increasing concentrations of unlabeled OTSA-101 (the competitor).

Incubation: The cell suspension was incubated to allow binding to reach equilibrium.

Washing: Unbound antibody was removed by washing the cells.

Quantification: The amount of bound radioactivity was measured using a gamma counter.

Data Analysis: The data was used to generate a binding curve, from which the dissociation

constant (Kd) was calculated. A lower Kd value indicates a higher binding affinity.

In Vivo Studies
In vivo studies using animal models were conducted to assess the anti-tumor efficacy and

biodistribution of the radiolabeled antibody.
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Quantitative Data from In Vivo Preclinical Studies

Treatment Group Outcome Animal Model Reference

⁹⁰Y-labeled OTSA-101

Median time to tumor

progression: 58 days

(vs. 9 days in control)

SYO-1 Xenograft in

nude mice

²²⁵Ac-labeled OTSA-

101

60% complete

response

SYO-1 Xenograft in

nude mice

Experimental Protocols: In Vivo Xenograft Model

Cell Line: The SYO-1 human synovial sarcoma cell line was used.

Animal Model: Nude mice, which are immunodeficient and can accept human tumor

xenografts, were utilized.

Tumor Implantation: SYO-1 cells were injected subcutaneously into the mice to establish

tumors.

Treatment: Once tumors reached a specified size, mice were treated with a single

intravenous injection of either Yttrium-90 (⁹⁰Y) or Actinium-225 (²²⁵Ac) labeled OTSA-101.

Control groups received either no treatment or a non-targeting radiolabeled antibody.

Monitoring: Tumor volume and body weight of the mice were measured regularly.

Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by

comparing the tumor volumes in the treated groups to the control groups. Survival analysis

was also performed.

Experimental Protocols: Biodistribution Studies

Radiolabeling: The OTSA-101 antibody was labeled with a gamma-emitting isotope like

Indium-111 (¹¹¹In) to allow for non-invasive imaging.

Administration: The radiolabeled antibody was administered intravenously to tumor-bearing

mice.
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Imaging: At various time points post-injection, the mice were imaged using a SPECT (Single

Photon Emission Computed Tomography) scanner to visualize the distribution of the

antibody in the body.

Tissue Analysis: After the final imaging session, mice were euthanized, and major organs

and the tumor were collected. The amount of radioactivity in each tissue was measured

using a gamma counter to quantify the uptake of the antibody.

Clinical Studies
Based on the promising preclinical data, a Phase I clinical trial of Tabituximab Barzuxetan
(OTSA-101-DTPA) was initiated in patients with advanced synovial sarcoma.

Phase I Clinical Trial (SYNFRIZZ - NCT01469975)
This first-in-human study aimed to evaluate the safety, biodistribution, and preliminary efficacy

of ¹¹¹In-OTSA-101 (for imaging) and ⁹⁰Y-OTSA-101 (for therapy).

Clinical Trial Design

Part 1 (Biodistribution): Patients received an injection of ¹¹¹In-OTSA-101. Whole-body

scintigraphy and SPECT/CT imaging were performed to assess tumor uptake and

biodistribution.

Part 2 (Therapy): Patients with sufficient tumor uptake in Part 1 were randomized to receive

a therapeutic dose of ⁹⁰Y-OTSA-101.

Patient Population

Patients with metastatic, histologically confirmed synovial sarcoma that was resistant to

standard treatments were enrolled in the study.

Quantitative Data from the Phase I Clinical Trial
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Parameter Result Reference

Number of Patients Enrolled 20

Patients with Sufficient Tumor

Uptake for Therapy
10 (50%)

Patients Treated with ⁹⁰Y-

OTSA-101
8

Best Overall Response
Stable Disease in 3 of 8

patients (37.5%)

Most Common Grade ≥ 3

Adverse Events

Reversible hematological

toxicities (lymphopenia,

thrombocytopenia,

neutropenia)

Experimental Protocols: Clinical Trial Methodology

Patient Screening: Patients were screened for eligibility based on histology, prior treatments,

performance status, and organ function.

Imaging Phase: Eligible patients received 187 MBq of ¹¹¹In-OTSA-101 intravenously. Whole-

body planar and SPECT-CT scintigraphies were performed at multiple time points (from 1

hour to 144 hours post-injection) to evaluate the in vivo biodistribution and tumor uptake of

the antibody.

Dosimetry: A 2D dosimetry study was conducted to estimate the absorbed radiation dose to

organs, particularly the liver, with the therapeutic isotope (⁹⁰Y).

Therapeutic Phase: Patients with adequate tumor uptake (tracer intensity greater than the

mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101.

Safety and Efficacy Assessment: Patients were monitored for adverse events according to

standard criteria. Tumor response was evaluated using RECIST (Response Evaluation

Criteria in Solid Tumors).
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Signaling Pathways and Experimental Workflows
FZD10 Signaling Pathway
The following diagram illustrates the targeted approach of Tabituximab Barzuxetan within the

context of the FZD10 receptor on synovial sarcoma cells.
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Caption: Targeting the FZD10 receptor on synovial sarcoma cells with Tabituximab

Barzuxetan.

Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical workflow for the preclinical assessment of a

radioimmunoconjugate like Tabituximab Barzuxetan.
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Caption: Workflow for the preclinical evaluation of Tabituximab Barzuxetan.

Clinical Trial Workflow
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The following diagram illustrates the workflow of the Phase I clinical trial for Tabituximab

Barzuxetan.
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Click to download full resolution via product page

Caption: Workflow of the Phase I SYNFRIZZ clinical trial.

Conclusion and Future Directions
The development of Tabituximab Barzuxetan represents a promising targeted therapeutic

approach for synovial sarcoma. Preclinical studies have demonstrated its high binding affinity

to the FZD10 receptor and significant anti-tumor efficacy in animal models. The Phase I clinical

trial has established its feasibility and safety in patients with advanced disease, with evidence

of disease stabilization.

Future research will likely focus on several key areas:

Improving Efficacy: While stable disease was observed, objective responses were not seen

in the initial Phase I trial. The use of more potent alpha-emitting isotopes, such as Actinium-

225, which showed superior efficacy in preclinical models, is a promising avenue for

enhancing the therapeutic effect.

Combination Therapies: Investigating the combination of Tabituximab Barzuxetan with other

systemic therapies, such as chemotherapy or immunotherapy, could lead to synergistic anti-

tumor effects.

Patient Selection: Further refinement of patient selection criteria, potentially through

quantitative FZD10 expression analysis, may help identify patients most likely to benefit from

this targeted therapy.

Expansion to Other FZD10-Expressing Cancers: Given that FZD10 is also overexpressed in

other malignancies, there is potential to explore the application of Tabituximab Barzuxetan in

a broader range of cancers.

In conclusion, Barzuxetan, as a critical component of the Tabituximab Barzuxetan
radioimmunoconjugate, has played a pivotal role in the advancement of a novel targeted

therapy for synovial sarcoma. Continued research and clinical development in this area hold

the potential to improve outcomes for patients with this challenging disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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